molecular formula C4H6NaO6+ B12729245 Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- CAS No. 25817-08-7

Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-

Cat. No.: B12729245
CAS No.: 25817-08-7
M. Wt: 173.08 g/mol
InChI Key: NKAAEMMYHLFEFN-NUGIMEKKSA-N
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Description

Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-, also known as monosodium tartrate, is a chemical compound with the molecular formula C4H5NaO6. It is a derivative of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is widely used in various industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- typically involves the neutralization of tartaric acid with sodium hydroxide. The reaction can be represented as follows:

C4H6O6+NaOHC4H5NaO6+H2O\text{C}_4\text{H}_6\text{O}_6 + \text{NaOH} \rightarrow \text{C}_4\text{H}_5\text{NaO}_6 + \text{H}_2\text{O} C4​H6​O6​+NaOH→C4​H5​NaO6​+H2​O

This reaction is usually carried out in an aqueous solution at room temperature.

Industrial Production Methods

In industrial settings, the production of monosodium tartrate involves the extraction of tartaric acid from natural sources such as grape juice or wine lees. The extracted tartaric acid is then neutralized with sodium hydroxide to produce the monosodium salt. The product is purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce dihydroxyfumaric acid.

    Reduction: It can be reduced to produce dihydroxybutanoic acid.

    Substitution: It can undergo substitution reactions with various reagents to form esters and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alcohols and acids under acidic or basic conditions.

Major Products Formed

    Oxidation: Dihydroxyfumaric acid.

    Reduction: Dihydroxybutanoic acid.

    Substitution: Various esters and derivatives depending on the reagents used.

Scientific Research Applications

Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- has numerous applications in scientific research:

    Chemistry: It is used as a chiral resolving agent in the separation of racemic mixtures.

    Biology: It is used in buffer solutions and as a stabilizer for enzymes and other biological molecules.

    Medicine: It is used in pharmaceutical formulations as an excipient and stabilizer.

    Industry: It is used in the food industry as an acidity regulator and in the production of emulsifiers and stabilizers.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and stabilizing enzymes and other proteins. Its acidity-regulating properties also play a role in maintaining the pH balance in various formulations.

Comparison with Similar Compounds

Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- can be compared with other similar compounds such as:

    Tartaric Acid: The parent compound, which is more acidic and less soluble in water.

    Disodium Tartrate: A similar compound with two sodium ions, which is more soluble in water and used in different applications.

    Potassium Tartrate: Another similar compound with potassium ions, used in baking and as a buffering agent.

The uniqueness of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- lies in its specific solubility and acidity properties, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

25817-08-7

Molecular Formula

C4H6NaO6+

Molecular Weight

173.08 g/mol

IUPAC Name

sodium;(2R,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/t1-,2+;

InChI Key

NKAAEMMYHLFEFN-NUGIMEKKSA-N

Isomeric SMILES

[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O.[Na+]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[Na+]

Origin of Product

United States

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